(2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Overview
Description
This would include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Inhibition of the Von Hippel-Lindau (VHL) protein
- Summary of Application: VH298 is a cell-permeant inhibitor of the VHL protein. VHL is a component of the complex that polyubiquitinates hydroxylated hypoxia-inducible factor. This has implications in the study of various cancers, as the VHL protein is often found to be mutated or inactivated in clear cell renal carcinoma, a common type of kidney cancer .
- Methods of Application: VH298 is a cell-permeable compound that binds tightly to VHL (K D = 80- 90 nM in in vitro binding assays), leading to cellular accumulation of HIF1-α . This allows researchers to selectively stabilize hydroxylated HIF1-α and induce HIF-dependent transcription .
- Results or Outcomes: The use of VH298 allows for the study of the role of the VHL protein and HIF1-α in various biological processes, including cellular response to hypoxia .
2. Proteolysis Targeting Chimeras (PROTACs) Development
- Summary of Application: VH298 has been used in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein to induce target ubiquitination and degradation .
- Methods of Application: The availability of high-quality small-molecule ligands with good binding affinity for E3 ligases is fundamental for PROTAC development . VH298, as a VHL ligand, has been used as a starting point to develop PROTAC degraders .
- Results or Outcomes: The design of small-molecule ligands binding to VHL has provided strong foundations for the remarkable development of targeted protein degradation .
- Summary of Application: VH298 has been applied as a benchmark and control compound in various studies to develop a hypoxia response or more generally for studying the role of hypoxia in biology .
- Methods of Application: VH298 is used to trigger the hypoxic response in cells and in mice, demonstrating its appropriateness for in vivo applications .
- Results or Outcomes: The use of VH298 allows for the study of the role of hypoxia in various biological processes .
4. Peroxisomal Degradation Studies
- Summary of Application: VH298 stimulates peroxisomal degradation and escalates the ubiquitination of the peroxisomal membrane protein ABCD3 .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves treating cells with VH298 and observing changes in peroxisomal degradation .
- Results or Outcomes: The use of VH298 allows for the study of the role of VHL in peroxisomal degradation .
5. Modulation of VHL-mediated HIF-α Transcriptional Activity
- Summary of Application: VH298 promotes pexophagy by modulating VHL-mediated HIF-α transcriptional activity .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves treating cells with VH298 and observing changes in VHL-mediated HIF-α transcriptional activity .
- Results or Outcomes: The use of VH298 allows for the study of the role of VHL in modulating HIF-α transcriptional activity .
6. In Vivo Hypoxia Response Studies
- Summary of Application: VH298 has been used to trigger the hypoxic response in mice, demonstrating its appropriateness for in vivo applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves treating mice with VH298 and observing changes in hypoxic response .
- Results or Outcomes: The use of VH298 allows for the study of the role of hypoxia in various biological processes in vivo .
Safety And Hazards
This would involve looking at the compound’s toxicity, its handling precautions, and its disposal procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored or new applications for the compound.
properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-RZUBCFFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.